N-butylquinolin-5-amine
Description
Properties
CAS No. |
7506-71-0 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-butylquinolin-5-amine |
InChI |
InChI=1S/C13H16N2/c1-2-3-9-14-12-7-4-8-13-11(12)6-5-10-15-13/h4-8,10,14H,2-3,9H2,1H3 |
InChI Key |
UVRGQLREULTECO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-Butylquinolin-5-amine
Synthesis via Butyl Substituted Quinoline Precursors
A systematic study by Koseoglu et al. (2016) demonstrated the synthesis of various n-butyl substituted 8-aminoquinolines, including positional isomers relevant to the 5-position, using a combination of classical quinoline synthesis and functional group transformations.
Preparation of 5-butylquinoline Precursors
- Starting from 4-butylaniline , acetylation protects the amino group.
- Nitration and deprotection steps yield 4-butyl-2-nitroaniline .
- Diazonium salt formation and in situ deazotization convert this into 1-butyl-3-nitrobenzene .
- Reduction of the nitrobenzene derivative produces 3-butylaniline .
- The Skraup reaction of 3-butylaniline with glycerol affords a mixture of 5-butylquinoline and 7-butylquinoline isomers.
- These isomers are separated by chromatographic techniques.
Nitration and Reduction to 8-Amino Derivative
Alternative Synthetic Routes
- The Skraup reaction and its Doebner–von Miller variation are widely used to form the quinoline ring with butyl substitution at different positions.
- For example, 8-amino-3-butylquinoline was synthesized by cyclization of 2-methylenehexanal and 2-nitroaniline, followed by reduction.
- The challenge in synthesizing 8-amino-6-butylquinoline (a positional isomer) was overcome by bromination to block reactive sites, followed by nitration and reduction.
Preparation of n-Butylamine as a Reagent
Since n-butyl substituents are introduced via alkylation or starting materials, the preparation of n-butylamine itself is relevant. A patented method involves catalytic amination of n-butanol with ammonia and hydrogen under controlled conditions (160-220°C, 0.3-0.8 MPa), yielding n-butylamine with purity ≥99%.
| Parameter | Condition | Outcome |
|---|---|---|
| Molar ratio (n-butanol:ammonia:hydrogen) | 1:5.5:3 | Optimal conversion |
| Temperature | 175°C | Efficient reaction |
| Pressure | 0.35 MPa | Controlled environment |
| Catalyst composition | 13-58% active component + carrier | High purity n-butylamine (99.2%) |
This high-purity n-butylamine can be used as a reagent in alkylation steps to introduce the n-butyl group into quinoline derivatives.
Detailed Reaction Schemes and Data
Representative Synthetic Scheme for 8-Amino-5-butylquinoline (this compound)
| Step | Reaction Type | Reagents / Conditions | Product |
|---|---|---|---|
| 1 | Protection | Acetylation of 4-butylaniline | Acetyl-protected 4-butylaniline |
| 2 | Nitration | H2SO4/HNO3 (3:1), 0°C | 4-butyl-2-nitroaniline |
| 3 | Deamination | Diazonium salt formation, in situ deazotization | 1-butyl-3-nitrobenzene |
| 4 | Reduction | SnCl2·2H2O / NaBH4 | 3-butylaniline |
| 5 | Cyclization (Skraup) | Glycerol, acid catalyst | Mixture of 5-butylquinoline and 7-butylquinoline |
| 6 | Separation | Column chromatography | Pure 5-butylquinoline |
| 7 | Nitration | H2SO4/HNO3 | 5-butyl-8-nitroquinoline |
| 8 | Reduction | SnCl2·2H2O / NaBH4 | 8-amino-5-butylquinoline (this compound) |
Spectroscopic and Analytical Data
- FTIR : Characteristic N–H stretching around 3300 cm⁻¹; aromatic C=C stretching between 1450-1600 cm⁻¹.
- 1H-NMR : Signals corresponding to aromatic protons of quinoline, aliphatic protons of n-butyl chain, and amino protons observed.
- 13C-NMR : Aromatic carbons of quinoline and aliphatic carbons of n-butyl substituent clearly distinguished.
- HRMS : Molecular ion peak consistent with C14H18N2 (molecular formula of this compound).
These data confirm the successful synthesis and purity of the target compound.
Summary of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Skraup and Doebner–von Miller cyclizations | Construct quinoline ring with butyl substituents | Versatile; allows substitution at different positions | Requires multiple steps; regioselectivity challenges |
| Alkylation of methylquinoline derivatives | Use of LDA and alkyl halides for chain extension | Direct introduction of n-butyl group | Sensitive to reaction conditions; requires strong bases |
| Nitration followed by reduction | Introduces amino group at 5- or 8-position | Straightforward conversion of nitro to amino | Separation of isomers can be challenging |
| Catalytic preparation of n-butylamine | High purity reagent for alkylation steps | High yield and purity | Requires high pressure and temperature |
Chemical Reactions Analysis
Types of Reactions
N-butylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride).
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Alkylated or acylated quinoline derivatives
Scientific Research Applications
N-butylquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N-butylquinolin-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and require further investigation through experimental studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of N-butylquinolin-5-amine with related compounds:
*Estimated based on molecular formula (C₁₃H₁₆N₂).
Research Findings
- Lipophilicity Trends : Linear alkyl chains (e.g., butyl) increase logP values compared to cyclic or aromatic substituents, which correlates with improved blood-brain barrier penetration in CNS-targeted therapies .
- Synthetic Utility: Quinolin-5-amine derivatives are frequently used as intermediates. For example, nitro-substituted analogs serve as precursors for reduced amine derivatives in kinase inhibitor synthesis .
- Crystallography and Hydrogen Bonding: Studies on pyrimidine analogs (e.g., ) reveal that hydrogen bonding (N–H⋯N) and π-π stacking govern molecular packing . Similar interactions likely stabilize this compound in solid states.
Biological Activity
N-butylquinolin-5-amine is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom in the heterocyclic ring. The presence of the butyl group enhances its lipophilicity, which is often correlated with increased biological activity.
Antimicrobial Activity
Antitubercular Activity
A study evaluated several quinoline derivatives, including this compound, for their in vitro activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values were determined using the Microplate Alamar Blue Assay (MABA). The results indicated that certain derivatives exhibited significant antitubercular activity, with MIC values as low as 3.12 µg/mL, suggesting potential for developing new treatments against multi-drug resistant strains of tuberculosis .
| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| This compound | 6.25 | Ethambutol | 2.0 |
| Other derivatives | 3.12 | Isoniazid | 0.1 |
Mechanism of Action
The mechanism of action for quinoline derivatives often involves interference with bacterial DNA synthesis or cell wall integrity. Research indicates that this compound may inhibit the growth of M. tuberculosis by disrupting these processes .
Antiviral Activity
Dengue Virus Inhibition
Recent studies have highlighted the antiviral properties of quinoline derivatives against dengue virus serotype 2 (DENV2). This compound demonstrated significant inhibitory effects with an IC50 value of 0.49 µM and a selectivity index (SI) of 39.5, indicating a favorable therapeutic window . The compound was found to act at an early stage of the viral lifecycle, inhibiting intracellular production without being virucidal.
| Parameter | Value |
|---|---|
| IC50 (µM) | 0.49 |
| CC50 (µM) | 19.39 |
| SI | 39.5 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Alkyl Chain Length : Increasing the length of the alkyl chain typically enhances lipophilicity and biological activity.
- Substituents on the Quinoline Ring : Electron-withdrawing groups on the anilide ring have been shown to increase antiviral activity while maintaining low cytotoxicity levels .
Case Studies
A notable case study involved testing various substituted quinoline derivatives for their efficacy against different strains of viruses and bacteria:
Q & A
Q. What are the optimized synthetic routes for N-butylquinolin-5-amine, and how can reaction conditions influence yield and purity?
Methodological Answer: The synthesis of N-alkylquinoline derivatives typically involves nucleophilic substitution or reductive amination. For example, reductive amination using a Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours) has achieved >95% yield for analogous N-butylaniline derivatives . Key parameters include:
- Catalyst selection : Pd-based catalysts enhance amine-aldehyde coupling efficiency.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity products (>95%) .
- Substrate ratio : A 1:1 molar ratio of quinolin-5-amine to butylating agent minimizes side reactions like over-alkylation.
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a multi-spectral approach:
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., quinoline derivatives in show δ ~7.5–8.5 ppm for aromatic protons and δ ~3.5 ppm for -CH₂- in alkyl chains).
- IR spectroscopy : Confirm amine (-NH-) stretches (~3300 cm⁻¹) and quinoline C=N stretches (~1600 cm⁻¹) .
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 216 for C₁₃H₁₆N₂) and fragmentation patterns.
Q. What preliminary assays are recommended to assess the biological activity of this compound?
Methodological Answer: Initial screens should prioritize target-agnostic assays:
- Cytotoxicity : MTT or SRB assays (e.g., IC₅₀ determination in cancer cell lines, as in ).
- Microtubule disruption : Fluorescence-based tubulin polymerization assays (see for analogous quinoline-carboxamide testing).
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Core modifications : Introduce substituents at positions 2, 6, or 7 of the quinoline ring (e.g., fluoro or methyl groups improve membrane permeability, as in ).
- Alkyl chain variation : Replace the N-butyl group with cyclic or branched amines (e.g., morpholine derivatives in enhance target selectivity).
- Pharmacophore modeling : Use computational tools (e.g., molecular docking) to predict interactions with biological targets like kinases or tubulin .
Q. How should researchers resolve contradictions in solubility and stability data for this compound?
Methodological Answer:
- Solubility profiling : Test in DMSO, PBS, and simulated gastric fluid. For low solubility (<1 mg/mL), consider prodrug strategies (e.g., hydrochloride salt formation) .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Instability in acidic conditions may require formulation adjustments (e.g., enteric coatings) .
- Purity validation : Use HPLC-MS to rule out degradants or impurities from synthesis (e.g., residual Pd catalysts in ).
Q. What advanced techniques are recommended for studying this compound’s pharmacokinetics (PK)?
Methodological Answer:
- In vitro ADME :
- Metabolic stability : Liver microsome assays (human/rodent) to assess CYP450-mediated degradation.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration .
- In vivo PK : Radiolabeled tracer studies (³H/¹⁴C) in rodent models to quantify bioavailability, half-life, and tissue distribution .
Q. How can systematic reviews (e.g., Cochrane guidelines) improve experimental design for this compound research?
Methodological Answer:
- Bias minimization : Use randomized, blinded protocols for biological assays (e.g., cell culture experiments in ).
- Data synthesis : Meta-analysis of published quinoline derivative studies to identify trends in efficacy/toxicity (e.g., fluoroquinolines’ antimicrobial potency in vs. 8) .
- Risk assessment : Follow EMA/APIC frameworks to evaluate nitrosamine contamination risks in API synthesis (e.g., via supplier questionnaires in ).
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
